molecular formula C10H6Cl2OS B1305083 4,6-dichloro-2H-thiochromene-3-carbaldehyde CAS No. 54949-15-4

4,6-dichloro-2H-thiochromene-3-carbaldehyde

Cat. No. B1305083
CAS RN: 54949-15-4
M. Wt: 245.12 g/mol
InChI Key: DJCRJCROFFNHCT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2H-thiochromene-3-carbaldehyde is a chemical compound that is related to the family of thiocoumarins and chromenes. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its chemical behavior. Thiocoumarins and chromenes are known for their diverse biological activities and their potential in medicinal chemistry. The synthesis and characterization of such compounds are of significant interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, involves the use of Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . Similarly, the synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde would likely involve a step that introduces the aldehyde functional group, potentially through a similar reagent or reaction mechanism.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using techniques such as elemental analysis, 1H-NMR, 13C-NMR, and sometimes X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the successful synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde.

Chemical Reactions Analysis

Compounds like 4-hydroxythiocoumarin can undergo cascade reactions with chromene carbaldehydes, involving Knoevenagel condensation and oxa-6π electrocyclization . This suggests that 4,6-dichloro-2H-thiochromene-3-carbaldehyde could also participate in similar reactions, leading to the formation of polycyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be studied using various analytical techniques. For instance, the polymerization of thiophene-2-carbaldehyde was characterized by FT/IR, 1H-NMR, EDX, XPS, and SEM, revealing the formation of spherical particles with a rough surface . These methods could also be applied to study the properties of 4,6-dichloro-2H-thiochromene-3-carbaldehyde, such as its solubility, melting point, and reactivity.

Scientific Research Applications

Antifungal Activity

4,6-dichloro-2H-thiochromene-3-carbaldehyde and its derivatives have been explored for their antifungal properties. For instance, derivatives of 6H-thiochromeno[4,3-b]quinoline, prepared from 4-chloro-2H-thiochromene-3-carbaldehydes, exhibited significant antifungal activity against M. gypseum and E. floccosum, surpassing the standard fluconazole (Wang et al., 2010).

Synthesis and Chemical Applications

The compound has been used in the synthesis of various chemical structures. For example, it has been utilized in the construction of fused or binary quinoline-core heterocyclic systems, demonstrating its versatility in organic synthesis and the creation of potential biologically active compounds (Hamama et al., 2018). Additionally, its interaction with glycine esters has been studied, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which opens avenues for the creation of new biologically active compounds (Zinchenko et al., 2018).

Optical Properties and Applications

The compound has also been used to synthesize 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These synthesized compounds displayed moderate to high fluorescence quantum yields, suggesting their potential use in applications like invisible ink dyes (Bogza et al., 2018).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRJCROFFNHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383872
Record name 4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-2H-thiochromene-3-carbaldehyde

CAS RN

54949-15-4
Record name 4,6-dichloro-2H-thiochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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